molecular formula C16H12F6N2O2 B2965595 1-(3,5-Bis(trifluoromethyl)benzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-03-9

1-(3,5-Bis(trifluoromethyl)benzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2965595
CAS RN: 338782-03-9
M. Wt: 378.274
InChI Key: MPFLEYOJNIJSQS-UHFFFAOYSA-N
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Description

The compound “1-(3,5-Bis(trifluoromethyl)benzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and two trifluoromethyl groups attached to a benzyl group .


Synthesis Analysis

The synthesis of such compounds often involves the formation of an amide bond via the expulsion of a molecule of water . A highly fluorinated building block like 3,5-Bis(trifluoromethyl)benzyl azide can be used in the synthesis . The high electronegativity and large steric hindrance of the 3,5-bis(trifluoromethyl)benzyl group can influence the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Density Functional Theory (DFT) and other computational methods . The presence of the trifluoromethyl groups and the pyridine ring can significantly influence the electronic behavior of the molecule .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in copper-catalyzed azide-alkyne cycloaddition (click reaction) . The trifluoromethyl groups can also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its molecular structure. For instance, it has a molecular weight of 307.03 . It is a liquid at room temperature with a density of 1.675 g/mL . Its refractive index is 1.445 .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound.

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of new materials or in the development of new pharmaceuticals . Further studies could also focus on improving the synthesis process and understanding the properties and behavior of this compound in more detail .

properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N2O2/c1-23-13(25)12-3-2-4-24(14(12)26)8-9-5-10(15(17,18)19)7-11(6-9)16(20,21)22/h2-7H,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFLEYOJNIJSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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